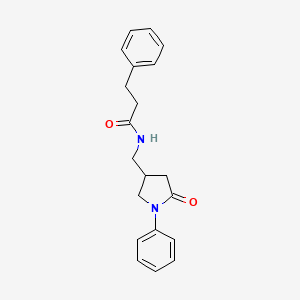

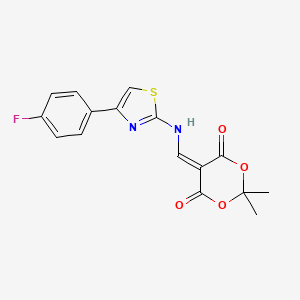

![molecular formula C17H21N5O3 B2698076 N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-10-3](/img/structure/B2698076.png)

N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole compounds can be achieved through various methods. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .

Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to readily bind in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

Triazole compounds, due to their unique structure, can undergo a variety of chemical reactions. For instance, 1,2,4-triazole-3-carboxamides can be synthesized from esters and amines under neutral conditions . This reaction proceeds in toluene under microwave conditions .

Physical and Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic compounds. They are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The physical and chemical properties of a specific triazole compound like “N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” would depend on its specific structure and substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Influenza Activity

A study described a novel route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. The synthesized compounds exhibited significant antiviral activities against bird flu influenza (H5N1), showcasing their potential as anti-influenza agents (Hebishy, Salama, & Elgemeie, 2020).

Anti-Inflammatory and Analgesic Agents

Another research effort synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were tested for their anti-inflammatory and analgesic properties, demonstrating significant activity, highlighting the potential for therapeutic application in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Research into heterocycles related to carbendazim, a benzimidazole derivative, led to the synthesis of various compounds that showed antitumor activity against pancreatic tumor cells. This study illustrates the potential of such compounds in cancer therapy, although their effectiveness varies across different tumor types (Remers, Iyengar, Dorr, Wisner, & Bates, 2015).

Electro-Optical Properties

In the field of materials science, aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units were synthesized and characterized for their electro-optical properties. These materials showed promise for applications in electrochromic devices due to their reversible electrochemical oxidation and color changes, alongside high thermal stability and solubility (Hsiao, Peng, Kung, Leu, & Lee, 2015).

CO2 Capture

Triazine-based benzimidazole-linked polymers were developed for CO2 capture, showcasing high selectivity and capacity for CO2 over N2 and CH4. Such materials are crucial for addressing environmental challenges related to greenhouse gas emissions (Sekizkardes, Altarawneh, Kahveci, Islamoglu, & El‐Kaderi, 2014).

Wirkmechanismus

Target of Action

Indole derivatives and triazine compounds are known to bind with high affinity to multiple receptors , which suggests that “N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” might also interact with multiple targets in the body.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the biological activities of indole derivatives , it is possible that this compound could have a range of effects depending on the specific targets it interacts with.

Zukünftige Richtungen

Triazole compounds have shown promising results in various fields, including medicinal chemistry. They exhibit a wide range of biological activities and are present in a number of drug classes . Therefore, the future research directions could include the design and synthesis of new triazole derivatives with enhanced properties and activities.

Eigenschaften

IUPAC Name |

N-(3-ethoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-2-25-12-6-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHLZWBQQXGKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

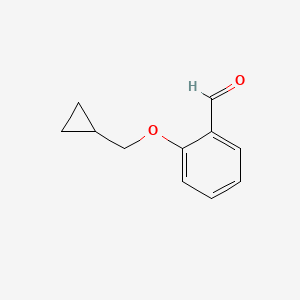

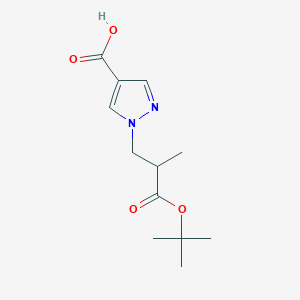

![1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea](/img/structure/B2697997.png)

![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2697999.png)

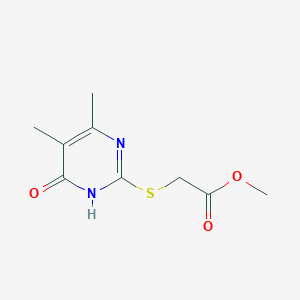

![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)

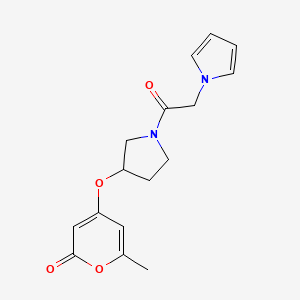

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)

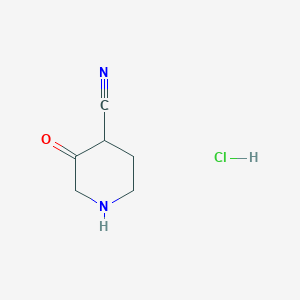

![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)

![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)